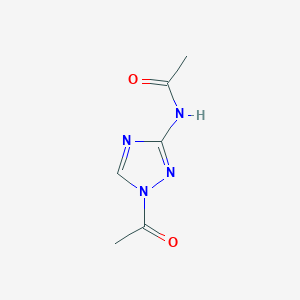

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

5313-73-5 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N-(1-acetyl-1,2,4-triazol-3-yl)acetamide |

InChI |

InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11) |

InChI Key |

ZHTHETMODYRKCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NN(C=N1)C(=O)C |

Origin of Product |

United States |

Molecular Characterization and Spectroscopic Elucidation of N 1 Acetyl 1,2,4 Triazol 3 Yl Acetamide Structures

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Key Functional Groups (e.g., NH and C=O)

The FTIR spectrum of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is characterized by distinct absorption bands that signify its key functional groups. The presence of both an N-acetyl group on the triazole ring and an acetamide (B32628) substituent at the 3-position results in prominent carbonyl (C=O) and N-H signals.

The N-H stretching vibration of the acetamide group is typically observed in the region of 3300-3200 cm⁻¹. su.edu.lymdpi.com The exact position can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibrations are particularly informative. The compound features two distinct carbonyl groups: one in the acetyl group attached to the triazole nitrogen (N1) and another in the acetamide side chain (-NHCOCH₃). These are expected to produce strong absorption bands in the range of 1721-1645 cm⁻¹. researchgate.net

Based on analogous structures, the acetyl group's C=O stretch attached to the triazoline ring is often found at a lower wavenumber, around 1655–1676 cm⁻¹, due to potential hydrogen bonding interactions. whiterose.ac.uk The acetamide carbonyl (amide I band) typically appears around 1660-1670 cm⁻¹. su.edu.lyvulcanchem.com The C-N stretching vibrations are expected to show bands at approximately 1250 cm⁻¹. vulcanchem.com

Table 1: Characteristic FTIR Absorption Bands for this compound Analogs

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amide N-H | Stretching | 3390-3242 | su.edu.lyresearchgate.net |

| Aromatic C-H | Stretching | 3082-3018 | su.edu.lyresearchgate.net |

| Aliphatic C-H | Stretching | 2973-2936 | su.edu.lyresearchgate.net |

| Acetyl C=O | Stretching | ~1670 | vulcanchem.com |

| Acetamide C=O | Stretching | 1677-1645 | su.edu.lyresearchgate.net |

| Triazole C=N | Stretching | 1613-1600 | whiterose.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The spectrum is expected to show three main signals:

Acetamide NH Proton: A singlet for the amide proton (NH) is anticipated at a downfield chemical shift, typically in the range of δ 10.0–12.0 ppm. su.edu.lyvulcanchem.com Its broadness and exact position can be affected by the solvent and concentration.

Triazole Ring Proton: The 1,2,4-triazole (B32235) ring has one proton at the C5 position, which is expected to resonate as a singlet. In similar triazole structures, this proton appears around δ 7.85-8.34 ppm. mdpi.comwustl.edu

Acetyl and Acetamide Methyl Protons: The molecule contains two methyl (CH₃) groups from the two acetyl functions. The protons of the acetyl group attached to the triazole ring and the protons of the acetamide methyl group are expected to appear as distinct singlets. In analogous compounds, these methyl singlets are observed in the range of δ 2.1-2.4 ppm. su.edu.lyvulcanchem.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|

| -NH- | Singlet | 10.0 - 12.0 | su.edu.lyvulcanchem.com |

| Triazole C5-H | Singlet | 7.85 - 8.34 | mdpi.comwustl.edu |

| N1-Acetyl CH₃ | Singlet | ~2.4 | su.edu.ly |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the triazole ring carbons, and the methyl carbons.

Carbonyl Carbons: The two carbonyl carbons are the most deshielded and appear far downfield. The acetyl C=O carbon is predicted around δ 170 ppm, while the acetamide C=O carbon is expected at a slightly different shift, around δ 167–169 ppm. vulcanchem.comwustl.edu

Triazole Ring Carbons: The C3 and C5 carbons of the 1,2,4-triazole ring are expected to resonate in the aromatic region, typically between δ 148 ppm and δ 167 ppm. wustl.edu

Methyl Carbons: The two methyl carbons from the acetyl and acetamide groups will appear at high field, generally in the range of δ 20-25 ppm. su.edu.lymdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|

| N1-Acetyl C=O | ~170 | vulcanchem.com |

| Acetamide C=O | 167 - 169 | vulcanchem.comwustl.edu |

| Triazole C3 | 148 - 167 | wustl.edu |

| Triazole C5 | 148 - 167 | wustl.edu |

| N1-Acetyl CH₃ | 20 - 25 | su.edu.ly |

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR spectra propose the structure, 2D NMR experiments are essential to confirm the atomic connectivity and spatial arrangement unambiguously. nih.gov

COSY (Correlation Spectroscopy): This experiment would not show many correlations for this specific molecule, as most protons are isolated singlets. However, it is a standard technique to check for any unexpected proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the triazole C5-H proton signal to the C5 carbon signal and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart. Expected correlations would include:

The NH proton to the acetamide carbonyl carbon and the triazole C3 carbon.

The triazole C5-H proton to the C3 carbon and potentially to the N4 and N1 atoms (if observed via ¹⁵N HMBC).

The methyl protons of the acetamide to the acetamide carbonyl carbon.

The methyl protons of the N1-acetyl group to the N1-acetyl carbonyl carbon and the N1 nitrogen of the triazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could be used to confirm the conformation of the acetamide group relative to the triazole ring by observing through-space correlations.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Environments

¹⁵N NMR spectroscopy is a highly specific technique for probing the chemical environment of nitrogen atoms, which are abundant in this compound. ipb.pt The molecule contains five nitrogen atoms in distinct environments: three in the triazole ring (N1, N2, N4) and one in the acetamide side chain.

The chemical shifts in ¹⁵N NMR are sensitive to hybridization, substitution, and lone-pair electron availability. ipb.pt For the 1,2,4-triazole ring, the pyridine-type nitrogens (N2 and N4) are expected to have different chemical shifts from the pyrrole-type nitrogen (N1), which is substituted with an acetyl group. The amide nitrogen of the acetamide group will also have a characteristic chemical shift. The application of ¹H-¹⁵N HMBC experiments would be crucial for the definitive assignment of each nitrogen signal by observing correlations to nearby protons. nih.govipb.pt For instance, a correlation from the triazole C5-H proton to N4 and N1 would help assign these nitrogens.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. The molecular formula of this compound is C₆H₈N₄O₂. vulcanchem.com The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Nitrogen | ¹⁴N | 14.003074 | 4 | 56.012296 |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |

| Total | | | | 168.064726 |

In practice, HRMS analysis of related triazole derivatives has demonstrated its utility in confirming their elemental composition. For instance, the HRMS data for 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole showed a calculated m/z of 502.2283 for [M+H]⁺, with the found value being 502.2281, confirming the molecular formula C₃₆H₂₇N₃. nih.gov Similarly, for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the calculated m/z for [M+H]⁻ was 225.0425, and the found value was 225.0432, corroborating the formula C₁₀H₉ClN₂O₂. mdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by transferring ions from solution to the gas phase with minimal fragmentation. uvic.ca For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

Table 2: Potential ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss |

|---|---|---|

| [M+H]⁺ (169.07) | [M+H - C₂H₂O]⁺ | Ketene |

| [M+H]⁺ (169.07) | [M+H - C₂H₃NO]⁺ | Acetamide |

| [M+H]⁺ (169.07) | [C₄H₅N₄O]⁺ | Acetyl group |

The study of fragmentation patterns is a powerful tool for structural elucidation, providing a fingerprint of the molecule's constitution. rsc.org

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. The theoretical elemental composition of this compound (C₆H₈N₄O₂) is calculated from its molecular weight (168.16 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 12.01 | 6 | 72.06 | 42.86 |

| Hydrogen | 1.008 | 8 | 8.064 | 4.80 |

| Nitrogen | 14.01 | 4 | 56.04 | 33.33 |

In a study of a related compound, 2-[5-amino-1-(4-chlorobenzoyl)-1H-1,2,4-triazol-3-yl]-N-benzylacetamide, the calculated elemental composition was C: 59.45%, H: 4.73%, N: 18.25%. The experimentally found values were C: 59.7%, H: 4.7%, N: 18.05%, which are in close agreement and confirm the compound's stoichiometry. researchgate.net For this compound, a close match between the theoretical and experimental values would provide strong evidence of its purity and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. The chromophores in this compound are the 1,2,4-triazole ring and the two carbonyl groups of the acetyl and acetamide moieties.

The 1,2,3-triazole ring, a related heterocycle, is known to absorb UV light. researchgate.net The electronic spectrum of a molecule is influenced by its structure and the solvent used. In various triazole derivatives, electronic transitions are observed in the UV region. For example, some 4H-1,2,4-triazole derivatives exhibit absorption maxima between 297 nm and 351 nm in dichloromethane. nih.gov The electronic absorption spectra of 1,2,4-triazole-3-thione have been studied in different solvents, showing shifts in absorption bands due to hydrogen bonding interactions. nih.gov For this compound, one would expect to observe π → π* transitions associated with the triazole ring and n → π* transitions associated with the carbonyl groups.

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| 1,2,4-Triazole ring | π → π* | 200 - 300 |

The exact position and intensity of these absorption bands would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been reported, studies on other acetylated triazoles and related heterocyclic compounds highlight the power of this technique. For instance, the X-ray structure of a 4,5-dihydro-1H- vulcanchem.comresearchgate.netodu.edu-triazoline derivative provided unequivocal evidence of its 3D structure and the configuration of its stereocenter. whiterose.ac.uk Similarly, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed the connectivity and planarity of the ring systems. mdpi.com

A successful X-ray crystallographic analysis of this compound would reveal:

The planarity of the 1,2,4-triazole ring.

The conformation of the N-acetyl and N-acetamide groups relative to the triazole ring.

The pattern of intermolecular hydrogen bonds, likely involving the amide N-H and the carbonyl oxygens.

The crystal packing arrangement and any potential π-π stacking interactions between the triazole rings.

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Investigations of N 1 Acetyl 1,2,4 Triazol 3 Yl Acetamide

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine various properties of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide.

Geometric parameter optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, known as its ground-state equilibrium geometry. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. For N-aryl-acetamide compounds, it has been noted that the amide bond is typically found to be nearly planar and in a trans-configuration. semanticscholar.org Using DFT methods, such as with the B3LYP functional and a 6-311G(d,p) basis set, the optimized geometric parameters for this compound can be precisely calculated. bhu.ac.in This analysis is crucial as the molecule's conformation dictates its physical and chemical properties, including how it interacts with other molecules.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (acetyl) | ~1.21 Å |

| C=O (acetamide) | ~1.23 Å | |

| C-N (triazole ring) | ~1.33 - 1.38 Å | |

| N-N (triazole ring) | ~1.36 Å | |

| C-C (acetyl) | ~1.51 Å | |

| Bond Angle | O=C-N (acetamide) | ~122° |

| C-N-C (triazole ring) | ~105° - 110° | |

| N-C-N (triazole ring) | ~112° | |

| Dihedral Angle | C-C-N-C (acetyl-triazole) | ~180° (planar) |

Note: The values in this table are representative and based on DFT calculations performed on structurally similar triazole and acetamide (B32628) derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of these frontier orbitals. researchgate.netdntb.gov.ua The computed HOMO-LUMO energy demonstrates that a charge exchange occurs within the molecule. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -7.0 to -8.5 eV |

| E(LUMO) | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | 4.5 to 6.0 eV |

Note: The energy values are typical for related 1,2,4-triazole (B32235) derivatives as determined by DFT calculations. dntb.gov.ua A lower band gap value is indicative of higher reactivity. dntb.gov.ua

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular and intermolecular bonding. dntb.gov.ua It provides a detailed picture of the electron density distribution within the molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stabilization energy associated with these interactions. For a molecule like this compound, this analysis can reveal the strength of hydrogen bonds and other non-covalent interactions that stabilize its structure. dntb.gov.ua

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors are calculated using the following formulas, based on Koopmans' theorem:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 3: Predicted Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Range |

| Ionization Potential (I) | -E(HOMO) | 7.0 - 8.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 - 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.25 - 5.5 eV |

| Global Hardness (η) | (I - A) / 2 | 2.25 - 3.0 eV |

| Global Softness (S) | 1 / (2η) | 0.16 - 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.0 - 4.5 eV |

Note: Values are derived from the predicted HOMO and LUMO energies and are consistent with calculations for similar heterocyclic compounds.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme (receptor). semanticscholar.orgarabjchem.org

Molecular docking simulations place the ligand, this compound, into the active site of a target receptor to predict its preferred binding orientation and affinity. nih.gov The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researchgate.net

These simulations elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. semanticscholar.org For example, in studies of similar 1,2,4-triazole-acetamide hybrids, docking analyses have shown that the nitrogen atoms of the triazole ring and the carbonyl oxygen of the acetamide group frequently act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like GLY, HIS, and CYS in the receptor's active site. semanticscholar.org Such insights are vital for understanding the molecule's potential biological activity and for guiding the design of more potent analogs. nih.govresearchgate.net

Table 4: Representative Docking Simulation Results for Structurally Similar Triazole-Acetamide Compounds

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase B (Akt) | -176.15 (ΔG value) | Not specified | Not specified |

| c-Kit Tyrosine Kinase | -176.75 (Binding Affinity) | Not specified | Not specified |

| SARS-CoV-2 Main Protease (Mpro) | -8.77 to -8.92 | HIS41, GLY143, CYS145, MET165 | Hydrogen Bonding, Hydrophobic, Pi-Alkyl |

Note: This table presents data from docking studies on various 1,2,4-triazole-acetamide derivatives to illustrate the type of information obtained from such simulations. nih.govresearchgate.netsemanticscholar.org The specific interactions for this compound would depend on the chosen protein target.

Prediction of Binding Affinities and Free Energies of Binding (e.g., ΔG values) with Target Proteins

Molecular docking is a primary computational technique used to predict the binding affinity between a ligand and a target protein. This affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. For derivatives based on the 1,2,4-triazole acetamide scaffold, docking studies have been performed against various protein targets to estimate their inhibitory potential.

In a study involving N-arylated 5-aryl-1,2,4-triazole-coupled acetamides, researchers investigated their anti-cancer potential by docking them against several kinase proteins. One derivative, compound 7f, demonstrated a notably strong predicted binding affinity for Protein Kinase B, with a binding score of -170.066 kcal/mol, suggesting a very stable complex.

Similarly, the potential of triazole-containing compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, has been explored. A series of triazole-conjugated thiazole (B1198619) derivatives were synthesized and docked with the CDK2 protein. The most promising of these, compound 9h, exhibited a Glide score of -8.3 kcal/mol, indicating favorable binding within the kinase's active site. vulcanchem.com

The table below summarizes the predicted binding affinities for representative compounds from the 1,2,4-triazole acetamide family against specific protein targets.

| Target Protein | Representative Compound Class | Predicted Binding Affinity/Score |

| Protein Kinase B | N-arylated 5-aryl-1,2,4-triazole-coupled acetamide | -170.066 kcal/mol |

| Cyclin-Dependent Kinase 2 (CDK2) | Triazole-conjugated 2,4-disubstituted thiazole | -8.3 kcal/mol (Glide Score) |

This table presents data from computational studies on derivatives structurally related to this compound. The specific values are dependent on the computational method and force field used.

Computational Probing of Specific Enzyme Active Sites and Receptor Pockets

Beyond predicting binding energy, computational docking provides detailed three-dimensional models of how ligands interact with the amino acid residues within a protein's active site. Understanding these interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—is fundamental to structure-based drug design.

Cyclin-Dependent Kinase 2 (CDK2): For triazole-conjugated thiazole derivatives, docking simulations revealed specific interactions within the ATP-binding pocket of CDK2. It was consistently observed that the amino acid Val83 forms a key hydrogen bond with the new chemical entities. vulcanchem.com This interaction is crucial for anchoring the inhibitor and is a common feature among known CDK2 inhibitors, suggesting that the triazole-based scaffold can effectively mimic the interactions of the natural substrate.

Hypoxia-Inducible Factor-1α (HIF-1α): While direct docking studies on 1,2,4-triazole acetamides with HIF-1α are not extensively documented, related triazole structures have been identified as potent inhibitors of the HIF pathway. For instance, tricyclic triazole-containing compounds have been developed as inhibitors of HIF prolyl-hydroxylases (PHDs), enzymes that regulate HIF-1α stability. These compounds bind to the active site iron and compete with the 2-oxoglutarate co-substrate, demonstrating that the triazole ring can serve as a key pharmacophore for targeting this pathway.

HIV-1 Reverse Transcriptase: The 1,2,4-triazole acetamide framework has also been investigated for its potential as an antiviral agent. In one computational study, a trifluoromethyl-substituted 1,2,4-triazole acetamide derivative was shown to be a potent inhibitor of HIV-1 reverse transcriptase, outperforming the established drug nevirapine (B1678648) in docking simulations. This suggests the scaffold can effectively occupy the non-nucleoside inhibitor binding pocket of the enzyme.

α-Glucosidase: Derivatives of 1,2,4-triazole-acetamide have been evaluated for their potential to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs. Computational models indicate that these compounds can fit within the enzyme's active site, although detailed interaction mapping for this specific class is an area for further research.

Paraoxonase-1 (PON1): The interaction of triazole derivatives with PON1, an enzyme linked to antioxidant functions and metabolism, has been explored. In silico studies on theophylline-linked 1,2,4-triazole derivatives revealed strong binding affinity scores with serine protease enzymes, which share mechanistic similarities with PON1, indicating potential inhibitory activity.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities such as poor absorption or metabolic instability. Various computational models are used to predict these properties for novel chemical series, including those based on the 1,2,4-triazole acetamide scaffold.

Studies on different series of triazole-acetamide derivatives have shown that these compounds generally exhibit favorable drug-like properties. For instance, analyses of triazole-conjugated thiazoles predicted good human oral absorption. vulcanchem.com The ADMET profiles suggest that these molecules typically adhere to Lipinski's Rule of Five, a guideline used to evaluate the potential for oral bioavailability. Predictions often indicate good permeability and acceptable metabolic stability, positioning the 1,2,4-triazole acetamide scaffold as a promising framework for developing orally active therapeutic agents.

The table below provides a summary of predicted ADMET properties for representative 1,2,4-triazole acetamide derivatives.

| ADMET Parameter | Predicted Property/Value | Significance |

| Absorption | ||

| Human Oral Absorption | Good to High | Indicates potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Generally Low | May reduce central nervous system side effects. |

| Plasma Protein Binding | Variable | Influences the free concentration of the drug. |

| Metabolism | ||

| CYP450 Isoform Inhibition | Generally non-inhibitors | Lower potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Non-inhibitor | Reduced likelihood of affecting renal clearance of other drugs. |

| Toxicity | ||

| AMES Mutagenicity | Predicted to be non-mutagenic | Indicates a lower risk of causing genetic mutations. |

This table summarizes general ADMET predictions for the class of 1,2,4-triazole acetamide derivatives based on multiple computational studies. Specific values vary depending on the exact molecular structure and the prediction software used.

Computational Exploration of Nonlinear Optical (NLO) Properties and Potential Optoelectronic Applications

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to explore the electronic properties of molecules, including their potential for applications in materials science. Nonlinear optical (NLO) materials are of great interest for their use in technologies like telecommunications, optical computing, and data storage. While extensive computational studies on the NLO properties of this compound specifically are not widely available in the reviewed literature, research on structurally similar nitrogen-rich heterocyclic compounds suggests that the 1,2,4-triazole ring can contribute to significant NLO effects due to its electron-deficient nature and potential for intramolecular charge transfer when appropriately substituted. Further theoretical investigations would be required to quantify the polarizability and hyperpolarizability of this specific compound and its derivatives to fully assess their suitability for optoelectronic applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 1 Acetyl 1,2,4 Triazol 3 Yl Acetamide Derivatives

Systematic Functionalization of the N-(1-acetyl-1,2,4-triazol-3-yl)acetamide Core

The this compound scaffold presents multiple sites for chemical modification, each offering an avenue to modulate the compound's properties. These sites include the 1,2,4-triazole (B32235) ring and the acetamide (B32628) moiety.

The 1,2,4-triazole ring is a key pharmacophore, and its substitution can significantly impact biological activity. nih.gov The nitrogen and carbon atoms of the triazole ring are susceptible to substitution, which can alter the electronic and steric properties of the molecule.

N-substitution: The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic centers that can be targeted for substitution. nih.govresearchgate.net The nature of the substituent on the nitrogen atoms can influence the compound's interaction with biological targets. For instance, in a series of 1,2,4-triazole derivatives, the introduction of different aryl groups at the N-4 position led to variations in their biological efficacy. acs.org Specifically, the presence of a phenyl ring at the N-4 position was found to be a key modification in one study. acs.org

Table 1: Effect of Substituents on the 1,2,4-Triazole Ring of Related Hybrid Compounds

| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzimidazole-1,2,4-triazole hybrids | C-5 of benzimidazole (B57391) | Fluoro, Chloro | Significant increase in antifungal activity | mdpi.com |

| Benzimidazole-1,2,4-triazole derivatives | N-4 of triazole | Phenyl ring | Key for antifungal potential | acs.org |

The acetamide group (-NHCOCH₃) is another critical component of the this compound structure, offering opportunities for modification. nih.govnih.gov The amide bond itself is a key structural feature in many biologically active molecules. nih.gov

N-substitution of the acetamide: The nitrogen atom of the acetamide can be substituted with various alkyl or aryl groups. This can influence the compound's polarity and its ability to act as a hydrogen bond donor. In a series of ketolide derivatives, the introduction of an N-aryl-alkyl acetamide moiety at the C-9 iminoether was explored, with different substituents on the aryl ring leading to varied antibacterial activities. nih.gov

Alkyl/Aryl Substitutions on the acetyl group: The methyl group of the acetamide can be replaced with other alkyl or aryl groups. Such modifications can impact the steric bulk and lipophilicity of the molecule. For instance, in a study of thioacetamide-triazoles, substitutions on the aryl ring of the acetamide moiety were generally well-tolerated and led to compounds with good inhibitory values. nih.gov

Table 2: Influence of Acetamide Moiety Modifications in Related Compound Series

| Compound Series | Modification | Substituent Type | Impact on Activity | Reference |

|---|---|---|---|---|

| Thioacetamide-triazoles | Aryl ring of acetamide | Electron-donating/withdrawing groups | Generally well-tolerated, good inhibition | nih.gov |

| Ketolide derivatives | N-aryl-alkyl acetamide | Various aryl groups | Modulated antibacterial activity | nih.gov |

Introducing a sulfur atom into the core structure opens up new avenues for derivatization. This can be achieved through the synthesis of a triazole-thione precursor, which can then be S-alkylated, or by converting the acetamide to a thioacetamide (B46855).

S-Alkylation: The alkylation of 1,2,4-triazole-3-thiones is a common strategy to introduce diverse functionalities. uzhnu.edu.ua The sulfur atom can be alkylated with a variety of electrophiles, leading to a wide range of derivatives. researchgate.net The regioselectivity of alkylation can be influenced by the reaction conditions. uzhnu.edu.ua Studies have shown that S-alkylated 1,2,4-triazoles can exhibit a range of biological activities. researchgate.net

Thioacetamide Derivatization: Replacing the oxygen atom of the acetamide with a sulfur atom to form a thioacetamide can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. Thioacetamide-triazoles have been identified as a novel class of antibacterial agents. nih.gov The SAR of these compounds has been explored by modifying the aryl, thioacetamide, and triazole sections. nih.govwustl.edu

Table 3: Bioactivity of S-Alkylated and Thioacetamide Triazole Derivatives

| Derivative Class | Modification Strategy | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|---|

| S-alkylated 1,2,4-triazoles | Alkylation of triazole-thione | Varied alkyl/aryl groups on sulfur | Cytotoxicity | researchgate.net |

Design and Synthesis of Hybrid Systems Incorporating this compound Analogues

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, or with a dual mode of action.

The combination of the 1,2,4-triazole and imidazole (B134444) rings has led to the development of hybrid compounds with interesting biological profiles. nih.govnih.gov The synthesis of these hybrids often involves click chemistry, a versatile and efficient method for linking molecular fragments. tandfonline.com The design of these hybrids can involve varying the linker between the two heterocyclic rings and the substituents on each ring. nih.gov For example, a series of imidazole-1,2,3-triazole hybrids were synthesized and showed significant anticancer activity. nih.gov

Benzimidazole is another privileged scaffold in medicinal chemistry, known for its wide range of biological activities. mdpi.com Hybrid molecules incorporating both 1,2,4-triazole and benzimidazole moieties have been synthesized and evaluated for their therapeutic potential. mdpi.comnih.gov These hybrids have shown promise as antimicrobial and antiviral agents. nih.gov The presence of certain substituents, such as halogens or nitro groups, on the benzimidazole or triazole rings has been found to enhance the antimicrobial activity of these hybrids. nih.gov

Table 4: Biological Activities of Triazole-Hybrid Systems

| Hybrid System | Key Pharmacophores | Linkage Strategy | Prominent Biological Activities | Reference |

|---|---|---|---|---|

| Triazole-Imidazole | 1,2,4-Triazole, Imidazole | Click Chemistry | Anticancer | nih.govnih.gov |

Triazole-Thiadiazoles

The hybridization of the 1,2,4-triazole ring with a 1,3,4-thiadiazole (B1197879) moiety has yielded compounds with significant biological potential, particularly as antimicrobial agents. The 1,3,4-thiadiazole ring is a structural analog of the 1,2,4-triazole and is found in several established pharmaceuticals. nih.gov Its strong aromaticity and low toxicity in higher vertebrates make it an attractive component for molecular hybridization. rsc.org

Research into 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has shown that these compounds can exhibit potent antibacterial and antifungal activities, often exceeding the efficacy of reference drugs like ampicillin, streptomycin, ketoconazole, and bifonazole. nih.govnih.gov A key design strategy involves linking the fused triazole-thiadiazole core to various substituents, such as sulfonamide moieties. This combination is particularly effective, as sulfonamides are well-known antibacterial agents. nih.gov

The structure-activity relationship (SAR) for these hybrids indicates that the nature of the substituent at position 6 of the triazolo-thiadiazole system and the substitution pattern on any appended aryl rings are critical for activity. For instance, in a series of nineteen 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, all compounds demonstrated broad-spectrum antibacterial activity. nih.gov Molecular docking studies suggest that these compounds may exert their antibacterial effects by inhibiting enzymes like E. coli MurB and their antifungal effects through the inhibition of CYP51 (lanosterol 14α-demethylase). nih.gov

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Fused Triazolo[3,4-b]thiadiazole Core | Provides a rigid, aromatic scaffold. | Essential for broad-spectrum antimicrobial activity. | nih.gov |

| Sulfonamide Moiety | Incorporation of a sulfonamide group linked to the core. | Enhances antibacterial potency against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Substituents at Position 6 | Variations in aryl or alkyl groups. | Modulates the potency and spectrum of activity. Specific substitutions can lead to significant increases in efficacy. | nih.gov |

| Inhibition of Biofilm | Certain derivatives showed significant inhibition of P. aeruginosa biofilm formation. | Offers potential for treating persistent infections. | nih.gov |

Triazole-Quinoxalines

Quinoxaline (B1680401) is another privileged heterocyclic scaffold known for its diverse biological activities. Hybrid molecules that incorporate both a triazole and a quinoxaline ring have been investigated, primarily for their anticancer properties. acs.org The design strategy often involves connecting the two heterocyclic systems through a linker, and the nature of this linker, as well as the substituents on both rings, plays a crucial role in determining the biological activity. acs.orgnih.gov

SAR studies on quinoxaline-triazole hybrids have revealed that cytotoxicity and selectivity against cancer cell lines are highly dependent on the substitution pattern. acs.org For example, in a series designed to target colorectal cancer, the activity varied significantly based on the substituents on the quinoxaline moiety and the aromatic ring attached to the triazole. acs.org Some quinoxaline-triazole hybrids have demonstrated potent inhibitory activity against specific cancer cell lines, with IC₅₀ values in the sub-micromolar range. acs.orgnih.gov The inclusion of a carboxamide linker is one of the strategies employed in creating these hybrids. acs.org

| Structural Modification | Finding | Impact on Anticancer Activity | Reference |

|---|---|---|---|

| Hybridization Strategy | Combining quinoxaline and triazole pharmacophores. | Creates novel scaffolds with potential for potent cytotoxicity. | acs.org |

| Linker Nature | Varying the linker between the two heterocyclic rings. | Affects the overall conformation and binding affinity to biological targets. | acs.org |

| Substitution on Quinoxaline | Electronic and hydrophobic nature of substituents are key. | Directly modulates cytotoxicity and selectivity against different cancer cell lines. | acs.org |

| Substitution on Triazole-Appended Ring | Aromatic ring substitution pattern attached to the N1 of the triazole. | Leads to variable anticancer activities. | acs.org |

Bis-Heterocyclic and Bis-Carboxamide Linker Strategies

The development of molecules containing two heterocyclic rings (bis-heterocyclic) or utilizing two carboxamide linkers represents an advanced design strategy to enhance biological activity. These approaches can increase the affinity of a molecule for its target by allowing for multiple interaction points or by optimizing the geometry for binding.

A novel approach has led to the synthesis of bis-triazole scaffolds through tandem [3+2] cycloaddition reactions. nih.gov This strategy allows for the creation of complex, polycyclic systems that are structurally unique. Such bis-triazole compounds are considered valuable for drug discovery as they can explore novel chemical space and potentially interact with biological targets in new ways. nih.gov Another strategy involves using bis(carboxylate)triazole-based ligands to create chromophoric complexes for applications like dye-sensitized solar cells, demonstrating the versatility of the triazole core in materials science as well. rsc.org In the context of drug design, carboxamide linkers are frequently used to connect different pharmacophoric groups, offering a balance of stability and conformational flexibility.

Conformational Analysis and Stereochemical Contributions to Biological Activity

The three-dimensional structure (conformation) and stereochemistry of this compound derivatives are critical determinants of their biological activity. The spatial arrangement of atoms influences how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket.

Conformational analysis of triazole-containing compounds, often performed using computational methods like Density Functional Theory (DFT) and spectroscopic techniques, helps identify the most stable (lowest energy) conformers. x-mol.com For flexible molecules, multiple conformations may exist in equilibrium, but often only one is the "bioactive conformation" that is responsible for the pharmacological effect. nih.gov Identifying this bioactive conformation is a key goal of molecular design. nih.gov

Studies on triazole-modified cyclic peptides have shown that constraining the conformational flexibility by incorporating a triazole ring in place of an amide bond can lock the molecule into its bioactive shape, leading to potent biological activity. nih.gov The specific regioisomer of the triazole (e.g., 1,4-disubstituted vs. 1,5-disubstituted) can enforce different backbone geometries, which in turn affects the activity. nih.gov For instance, in a study of HDAC inhibitors, a specific cis-trans configuration at a particular residue, stabilized by a triazole modification, was found to be crucial for improved inhibitory activity. nih.gov The orientation of substituents on the triazole ring can also dictate the binding mode and potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com These models help in understanding which physicochemical properties (descriptors) are important for activity and allow for the prediction of the activity of new, unsynthesized compounds.

Both 2D-QSAR and 3D-QSAR studies have been successfully applied to various series of 1,2,4-triazole derivatives to guide the design of more potent agents. bohrium.comphyschemres.org

2D-QSAR models correlate biological activity with 2D structural descriptors like constitutional indices, topological indices, and quantum chemical parameters. For a series of 1,2,4-triazole derivatives with anti-pancreatic cancer activity, 2D-QSAR models were developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN). physchemres.org These models showed good predictive power, indicating their utility in designing new potential anticancer agents. physchemres.org

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), go a step further by considering the three-dimensional properties of the molecules. bohrium.comresearchgate.net In these studies, molecules are aligned, and their steric and electrostatic fields are calculated. The resulting 3D-QSAR models provide contour maps that visualize regions where modifications to the structure would likely increase or decrease activity. For example, a 3D-QSAR study on 1,2,4-triazole derivatives as anticancer agents generated a statistically significant model that highlighted the importance of steric and electronic fields at specific locations around the molecular scaffold. bohrium.comresearchgate.net Similarly, a 3D-QSAR pharmacophore model for 1,2,4-triazole derivatives acting as COX-2 inhibitors identified key features like hydrogen bond donors, acceptors, and aromatic rings that are essential for high potency. nih.gov

| Study Type | Compound Series/Target | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Anticancer agents (4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives) | Generated a model with high correlation (r² = 0.8713), indicating a strong relationship between 3D fields and biological activity. | bohrium.comresearchgate.net |

| 2D-QSAR (MLR, MNLR, ANN) | Anti-pancreatic cancer agents (1,2,4-triazole derivatives) | Developed predictive models (R²test up to 0.936) based on molecular descriptors, validating the models' quality. | physchemres.org |

| 3D-QSAR (Pharmacophore Modeling) | COX-2 inhibitors (1,2,4-triazole Schiff bases) | Identified a pharmacophore model (AADRRR_2) that successfully predicted the activity of new molecules based on essential chemical features. | nih.gov |

| QSAR (MLR) | Antimicrobial agents (1,2,4-triazole derivatives) | Created models with high correlation coefficients (up to 0.901) using descriptors like GETAWAY and 3D-MoRSE to predict antimicrobial activity. | kashanu.ac.ir |

Mechanistic and Target Oriented Studies of N 1 Acetyl 1,2,4 Triazol 3 Yl Acetamide and Its Derivatives in Vitro Investigations

Enzyme Modulatory Investigations (In Vitro)

Activation Studies of Human Serum Paraoxonase-1 (PON1) by Triazole-Thioacetamide Derivatives

The in vitro effects of a series of novel 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives on the activity of human serum paraoxonase-1 (PON1) have been investigated. PON1 is an esterase associated with high-density lipoprotein (HDL) that plays a crucial role in protecting against lipid peroxidation, a key process in the development of atherosclerosis. The enzyme was purified from human serum, and its activity was measured in the presence of the synthesized triazole compounds.

The research revealed that several of the triazole-thioacetamide derivatives were effective activators of PON1. The degree of activation was found to be dependent on the nature of the substituent on the phenyl ring of the acetamide (B32628) moiety. Notably, compounds with electron-donating groups, such as methyl and methoxy, at the para position of the phenyl ring exhibited significant activating effects.

Among the tested compounds, the following demonstrated noteworthy activation of PON1 activity:

N-(4-methylphenyl)-2-[(1,2,4-triazol-3-yl)thio]acetamide: This compound showed a remarkable increase in PON1 activity.

N-(4-methoxyphenyl)-2-[(1,2,4-triazol-3-yl)thio]acetamide: Similar to the methyl-substituted derivative, this compound also exhibited a strong activating effect on the enzyme.

N-(4-chlorophenyl)-2-[(1,2,4-triazol-3-yl)thio]acetamide: The presence of a halogen, in this case, chlorine, at the para position also resulted in a significant enhancement of PON1 activity.

N-(4-fluorophenyl)-2-[(1,2,4-triazol-3-yl)thio]acetamide: This derivative also demonstrated a considerable activating effect on PON1.

The findings from these studies suggest that the 1,2,4-triazole-thioacetamide scaffold is a promising template for the development of novel PON1 activators. The electronic properties of the substituents on the N-phenyl ring appear to play a critical role in modulating the enzymatic activity.

| Compound ID | Substituent on N-phenyl ring | Effect on PON1 Activity |

| Derivative 1 | 4-methyl | Significant Activation |

| Derivative 2 | 4-methoxy | Significant Activation |

| Derivative 3 | 4-chloro | Significant Activation |

| Derivative 4 | 4-fluoro | Significant Activation |

Inhibition Studies of α-Glucosidase Enzyme Activity

Derivatives of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes.

In a study focusing on novel 1,2,4-triazole-based derivatives, several compounds demonstrated significant in vitro inhibitory activity against α-glucosidase. The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenyl ring attached to the triazole core play a crucial role in the inhibitory potency.

One study synthesized a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives and evaluated their inhibitory effects on yeast α-glucosidase. All the synthesized compounds showed superior potency compared to the standard inhibitor, acarbose. nih.gov Notably, a derivative designated as 5k exhibited the most potent inhibitory activity, with an approximately 28-fold improvement in inhibition compared to acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov

Another study on 1,2,4-triazole (B32235) derivatives as dual inhibitors of α-amylase and α-glucosidase also reported potent α-glucosidase inhibition. mdpi.com Two compounds, 4 (with an acetyl substituent) and 10 (with a bromo substituent), showed the highest potency, surpassing the activity of acarbose. researchgate.net

The inhibitory activities of some of these derivatives are summarized below:

| Compound ID | IC50 (µM) vs. α-glucosidase | Reference |

| 5k | ~26.8 | nih.gov |

| 4 | 0.27 ± 0.01 µg/mL | researchgate.net |

| 10 | 0.31 ± 0.01 µg/mL | researchgate.net |

| Acarbose (standard) | ~752.0 | nih.gov |

These findings highlight the potential of the triazole-acetamide scaffold in designing novel and potent α-glucosidase inhibitors.

Modulation of Protein Kinase B (Akt) Activity

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is frequently observed in various human cancers, making Akt a significant target for anticancer drug development. nih.gov

In vitro studies have explored the potential of triazole derivatives to modulate the activity of Protein Kinase B (Akt). A series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized and evaluated for their anticancer and enzyme inhibition potential. nih.govescholarship.org Preliminary mechanistic investigations revealed that two of these derivatives, KA25 and KA39 , exhibited time- and concentration-dependent inhibition of Akt phosphorylation at the Ser-473 residue. nih.govescholarship.org

Molecular modeling studies suggested that these 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles bind effectively to the ATP binding site of both Akt1 and Akt2. nih.govescholarship.org This interaction is believed to be the basis for their inhibitory effect on Akt phosphorylation.

Another study on 1,2,4-triazole derivatives containing acetamido carboxylic acid identified two compounds, 3c and 3d , that significantly repressed the phosphorylation of Akt in the HepG2 cell line. nih.gov This suppression of the Akt signaling pathway was positively correlated with the observed antiproliferative activity of these compounds. nih.gov

These findings suggest that the triazole scaffold can be a valuable template for the design of novel inhibitors of Akt phosphorylation, with potential applications in cancer therapy.

| Compound ID | Target | Effect |

| KA25 | Akt1 and Akt2 | Inhibition of Ser-473 phosphorylation |

| KA39 | Akt1 and Akt2 | Inhibition of Ser-473 phosphorylation |

| 3c | Akt | Repression of phosphorylation |

| 3d | Akt | Repression of phosphorylation |

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. CDK2, in particular, plays a crucial role in the G1/S phase transition, making it an attractive target for the development of anticancer agents.

Several studies have investigated the potential of triazole-containing compounds as inhibitors of CDK2. In one study, new series of pyrazolopyrimidine derivatives were designed and synthesized as novel CDK2 inhibitors. nih.gov The inhibitory activity of these compounds against CDK2/Cyclin A2 was evaluated, and one derivative, compound 15 , demonstrated the most significant inhibitory activity with an IC50 value of 0.061 ± 0.003 µM. nih.gov

Another study focused on new 1,2,3-triazole-coumarin-glycoside hybrids. researchgate.net Two of these hybrids, compounds 8 and 10 , exhibited excellent broad inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.24 ± 0.20 µM and 0.15 ± 0.60 µM, respectively. researchgate.net These values are comparable to or better than the reference drug, roscovitine (IC50 = 0.46 ± 0.30 µM). researchgate.net

Furthermore, research on s-substituted-1,2,4-triazole derivatives also showed promising results. The docking results indicated a good fit of these derivatives into the active site of CDK2. nih.gov

The inhibitory activities of some of these triazole derivatives against CDK2 are summarized in the table below:

| Compound ID | Scaffold | IC50 (µM) vs. CDK2/Cyclin A2 | Reference |

| 15 | Pyrazolopyrimidine | 0.061 ± 0.003 | nih.gov |

| 8 | 1,2,3-Triazole-coumarin-glycoside | 0.24 ± 0.20 | researchgate.net |

| 10 | 1,2,3-Triazole-coumarin-glycoside | 0.15 ± 0.60 | researchgate.net |

| Roscovitine (reference) | Purine analogue | 0.46 ± 0.30 | researchgate.net |

These findings underscore the potential of triazole-based compounds as a source of novel and potent CDK2 inhibitors for cancer therapy.

Inhibition of Escherichia coli DNA GyraseB

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which is crucial for the enzyme's function.

The potential of triazole derivatives as inhibitors of Escherichia coli DNA gyrase has been explored in several in vitro studies. In one such study, a series of thiazolyl-triazole Schiff bases were synthesized and evaluated for their antibacterial activity. mdpi.com While the primary testing was against various bacterial strains, molecular docking studies were performed on the gyrA and gyrB subunits of Listeria monocytogenes DNA gyrase. mdpi.com The results suggested that these compounds could act as DNA gyrase inhibitors. mdpi.com

Another study focused on a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. researchgate.net The study also included activity assays on wild-type E. coli DNA gyrase, which revealed potent inhibition by the synthesized molecules, confirming their mode of action as gyrase inhibitors. researchgate.net Specifically, five compounds of interest (9a-c and 10a-b ) were tested. researchgate.net

The IC50 values for the inhibition of wild-type E. coli DNA gyrase supercoiling by these selected triazole compounds are presented below:

| Compound ID | IC50 (µM) vs. E. coli DNA gyrase | Reference |

| 9a | Potent Inhibition | researchgate.net |

| 9b | Potent Inhibition | researchgate.net |

| 9c | Potent Inhibition | researchgate.net |

| 10a | Potent Inhibition | researchgate.net |

| 10b | Potent Inhibition | researchgate.net |

These studies indicate that the triazole scaffold is a promising starting point for the development of novel inhibitors of E. coli DNA gyrase, with potential applications as antibacterial agents.

Inhibition of HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA. It is a primary target for antiretroviral therapy, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) are an important class of drugs that bind to an allosteric site on the enzyme.

Several studies have investigated 1,2,4-triazole derivatives as potential inhibitors of HIV-1 RT. A novel series of selective 1,2,4-triazole NNRTIs has been described, with some compounds showing potent anti-HIV-1 activity in vitro. nih.gov

In another study, a series of 1,2,4-triazole compounds were evaluated for their in vitro anti-HIV-1 and HIV-2 activity. researchgate.net The results were monitored by the inhibition of the virus-induced cytopathic effect in MT-4 cells. researchgate.net

Furthermore, research on thiadiazole derivatives as highly potent inhibitors of HIV-1 replication identified them as belonging to the NNRTI family. nih.gov This suggests that related heterocyclic systems, such as triazoles, could also exhibit similar inhibitory mechanisms. A small-molecule inhibitor with a thiadiazole core appended to two pyrazoles, named BPPT, was identified as a novel NNRTI with a half-maximal effective concentration (EC50) of 60 nM against HIV-1 infectivity.

While specific IC50 values for this compound are not detailed in the provided search results, the collective findings strongly support the potential of the 1,2,4-triazole scaffold in the design of novel HIV-1 reverse transcriptase inhibitors.

Detailed Molecular Interactions and Binding Mechanisms Derived from Experimental and Computational Data

In the absence of experimental studies on this compound, there is no corresponding computational or experimental data to detail its molecular interactions or binding mechanisms with any biological targets.

Advanced Applications and Future Research Perspectives for N 1 Acetyl 1,2,4 Triazol 3 Yl Acetamide in Chemical Sciences

Role of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide as a Versatile Synthetic Intermediate and Building Block for Complex Architectures

This compound is a molecule of significant interest in synthetic organic chemistry, primarily owing to the reactive nature of its N-acetyl group and the inherent functionalities of the 1,2,4-triazole (B32235) and acetamide (B32628) moieties. The N-acetyl group on the triazole ring is susceptible to nucleophilic attack, making it an effective acylating agent or a protecting group that can be cleaved under specific conditions. biosynth.com This reactivity allows for the selective functionalization of the triazole ring, paving the way for the synthesis of more complex molecular architectures.

The 1,2,4-triazole core itself is a robust scaffold that can participate in various chemical transformations. The nitrogen atoms in the triazole ring can act as ligands for metal catalysts or as hydrogen bond acceptors, influencing the stereochemical outcome of reactions. ijsr.net Furthermore, the acetamide group at the 3-position can be hydrolyzed to an amine or undergo further modifications, adding to the synthetic versatility of the parent molecule. researchgate.net

The strategic combination of these functional groups in this compound makes it a valuable building block for the construction of diverse molecular frameworks, including those with potential applications in medicinal chemistry and materials science. For instance, the triazole and acetamide moieties are known pharmacophores in various drug candidates. nih.govacs.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Deacetylation (N1-acetyl) | Mild acid or base hydrolysis | N-(1H-1,2,4-triazol-3-yl)acetamide | Intermediate for further N-alkylation or N-arylation |

| Deacetylation (3-acetamide) | Strong acid or base hydrolysis | 3-Amino-1-acetyl-1,2,4-triazole | Precursor for diverse amide or Schiff base derivatives |

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Acylated products | Synthesis of libraries of bioactive compounds |

| Cross-Coupling Reactions | (at potential C-H positions) | Functionalized triazoles | Development of materials with tailored electronic properties |

Potential in Advanced Materials Science Research

The unique structural and electronic properties of 1,2,4-triazole derivatives suggest that this compound could be a valuable component in the design of advanced materials.

Exploration in Optoelectronic and Sensing Applications

The 1,2,4-triazole ring is an electron-deficient system that can participate in charge-transfer interactions, a key feature for materials used in optoelectronics. While specific data for this compound is not yet available, related 1,2,4-triazole derivatives have been investigated for their fluorescent and luminescent properties. acs.org The presence of acetyl and acetamide groups can influence the photophysical properties through their electron-withdrawing or donating nature and their ability to form hydrogen bonds, which can affect molecular packing and solid-state emission.

Furthermore, the triazole nitrogen atoms can act as binding sites for metal ions or other analytes, making this scaffold a candidate for the development of chemical sensors. nih.gov The modification of the acetyl or acetamide groups could be used to tune the selectivity and sensitivity of such sensors. For example, a fluorescent sensor based on a triazole derivative has been developed for the detection of mercury ions. nih.gov

Table 2: Hypothetical Photophysical and Sensing Properties

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Absorption Maximum (λmax) | ~220-250 nm in polar solvents | N-acetyl-1,2,4-triazole shows absorption around 221.5 nm. ijsr.net |

| Emission Maximum (λem) | Potential for fluorescence in the UV-A or blue region | Many triazole derivatives are fluorescent. acs.org |

| Quantum Yield | Low to moderate, potentially enhanced by functionalization | Can be tuned by introducing fluorophores or rigidifying the structure. |

| Sensing Mechanism | Chelation-enhanced fluorescence or colorimetric change | Triazole nitrogens can coordinate with analytes, altering electronic properties. nih.gov |

Role in Coordination Chemistry and Metal Complexation

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordinating sites for a wide range of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The N-acetyl group in this compound might influence the coordination behavior of the triazole ring, potentially leading to novel structural motifs. The acetamide group could also participate in coordination, acting as a bidentate or bridging ligand.

The resulting metal complexes could exhibit interesting magnetic, catalytic, or luminescent properties. The study of how this compound interacts with different metal centers could open up new avenues in the design of functional coordination compounds. researchgate.net

Development of Chemical Probes and Tools for Mechanistic Biology

The 1,2,4-triazole and acetamide moieties are present in numerous biologically active molecules, suggesting that this compound could serve as a scaffold for the development of chemical probes to investigate biological processes. nih.govrsc.org Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study enzyme function directly in complex biological systems. Triazole-based compounds have been successfully employed as irreversible inhibitors and have been developed into activity-based probes. nih.gov

The reactive N-acetyl group of this compound could potentially be exploited to covalently label the active sites of certain enzymes, allowing for their identification and characterization. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the scaffold, researchers could visualize enzyme activity in cells or isolate enzymes for further study. nih.gov This approach could be particularly useful for studying enzymes involved in signaling pathways or disease progression.

Emerging Research Frontiers for this compound in Interdisciplinary Sciences

The versatility of this compound positions it at the intersection of several scientific disciplines, with numerous emerging research frontiers. In the field of agrochemicals, 1,2,4-triazole derivatives have a long history of use as fungicides and herbicides. ijsr.net The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

In the realm of energetic materials, the high nitrogen content of the triazole ring is a desirable feature. While the addition of acetyl and acetamide groups would need to be carefully considered, the exploration of this compound and its derivatives as precursors to high-energy-density materials is a potential area of future research.

Furthermore, the ability of triazoles to form stable complexes with various metals could be exploited in the development of new catalysts for organic synthesis or in the design of materials for gas storage and separation. The interdisciplinary nature of this research highlights the broad potential of this compound as a key molecular entity for future scientific discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-acetyl-1,2,4-triazol-3-yl)acetamide and its derivatives?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, followed by functionalization of the triazole ring. For example, substituted acetamides are prepared by reacting 2-azido-N-phenylacetamide derivatives with alkynes under copper(I)-catalyzed "click" conditions . Alternatively, nucleophilic substitution reactions using K₂CO₃ as a base in anhydrous ethanol are employed to introduce cycloalkyl or aryl groups at the triazole nitrogen . Microwave-assisted synthesis has also been used to reduce reaction times (e.g., from 6–8 hours to 30 minutes) while maintaining yields above 75% .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound derivatives?

- Methodological Answer : Structural confirmation relies on a combination of ¹H NMR (to identify protons on the triazole, acetamide, and substituent groups), IR spectroscopy (to detect C=O stretches at ~1670 cm⁻¹ and N–H bends), and LC-MS for molecular ion validation. Elemental analysis ensures purity (>95%), while X-ray crystallography resolves hydrogen-bonding patterns (e.g., N–H⋯S and C–H⋯N interactions) in single crystals .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer : Preliminary screening involves in vitro assays targeting enzymes like HIV-1 reverse transcriptase (RT) or SIRT2. For example, inhibitory activity against HIV-1 RT is tested via fluorescence-based polymerase assays, with IC₅₀ values compared to reference inhibitors like nevirapine . Computer-aided predictions using the PASS program and molecular docking (e.g., AutoDock Vina) prioritize compounds for experimental validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Optimization involves varying catalysts (e.g., Cu(OAc)₂ for cycloadditions), solvents (e.g., tert-butanol/water mixtures for solubility), and temperature. Microwave irradiation enhances reaction efficiency, achieving 80–90% yields in 30 minutes compared to 6–8 hours under conventional heating . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol) ensures high purity .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Molecular docking studies identify key interactions between the triazole-acetamide scaffold and target proteins (e.g., SIRT2 or HIV-1 RT). For instance, modifying the linker (e.g., sulfanyl to sulfonyl groups) or tail groups (e.g., phenoxyphenyl to adamantyl substituents) improves binding affinity. Free energy calculations (MM-PBSA/GBSA) quantify contributions of hydrogen bonds and hydrophobic contacts .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme concentration, buffer pH) or compound solubility. To address this:

- Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiolabeled RT assays).

- Perform dose-response curves (IC₅₀) in triplicate to assess reproducibility.

- Use structural analogs (e.g., WH7 derivatives) to establish SAR trends and rule out assay-specific artifacts .

Q. What strategies enhance the inhibitory potency of this compound against therapeutic targets?

- Methodological Answer : Rational design focuses on:

- Linker modifications : Replacing thioether (–S–) with sulfone (–SO₂–) groups increases electronegativity and hydrogen-bonding capacity .

- Tail group engineering : Bulky substituents like adamantyl or cyclohexyl improve hydrophobic interactions with enzyme pockets (e.g., SIRT2’s zinc-binding domain) .

- Crystallography-guided optimization : Analyzing hydrogen-bond networks in co-crystal structures (e.g., N–H⋯N interactions in HIV-1 RT) refines substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.